molecular formula C8H7NO B135254 2-Amino-4-ethynylphenol CAS No. 70239-82-6

2-Amino-4-ethynylphenol

Cat. No.: B135254
CAS No.: 70239-82-6
M. Wt: 133.15 g/mol
InChI Key: ZKGWICKHFMWNJK-UHFFFAOYSA-N
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Description

2-Amino-4-ethynylphenol is a phenolic compound featuring an amino group (-NH₂) at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the benzene ring. The ethynyl group confers unique reactivity for cross-coupling reactions, while the amino and hydroxyl groups enable hydrogen bonding and coordination with metal ions .

Properties

IUPAC Name

2-amino-4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWICKHFMWNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604295
Record name 2-Amino-4-ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70239-82-6
Record name 2-Amino-4-ethynylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70239-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylphenol typically involves a multi-step process. One common method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, followed by reduction and deprotection steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones , a reaction facilitated by oxidizing agents under controlled conditions. This transformation is significant in synthesizing redox-active compounds and intermediates for bioactive molecules. For example:
2 Amino 4 ethynylphenol Oxidizing Agent Quinone derivative\text{2 Amino 4 ethynylphenol}\xrightarrow{\text{ Oxidizing Agent }}\text{Quinone derivative}
Experimental conditions (e.g., solvent, temperature) for this reaction remain unspecified in available literature, but analogous phenol oxidations typically employ agents like KMnO₄ or H₂O₂ in acidic media.

Palladium-Catalyzed Oxidative Cyclization

The ethynyl group enables participation in palladium-catalyzed intermolecular aerobic oxidative cyclization with isocyanides, forming 4-halo-2-aminoquinolines . This method is pivotal for constructing nitrogen-containing heterocycles. Key steps include:

  • Activation of the ethynyl group by Pd(II).

  • Cyclization with isocyanides under aerobic conditions.

  • Halogenation to stabilize the quinoline product.

Example Reaction Pathway :
2 Amino 4 ethynylphenol+RNCPd OAc O 4 Halo 2 aminoquinoline\text{2 Amino 4 ethynylphenol}+\text{RNC}\xrightarrow{\text{Pd OAc O }}\text{4 Halo 2 aminoquinoline}

Vilsmeier-Haack Reaction

A critical step in its synthesis involves the Vilsmeier reagent (POCl₃/DMF) to convert 4-acetoxy-3-nitroacetophenone into 4-acetoxy-3-nitro-β-chlorocinnamaldehyde . Conditions include:

  • Molar ratio : 2–5 moles DMF per mole POCl₃.

  • Temperature : 50–65°C for 2–4 hours.

  • Workup : Neutralization with NaHCO₃ and recrystallization.

Mechanistic Insight :
The ethynyl group forms via elimination of HCl and CO during subsequent hydrolysis .

Hydrolysis and Elimination

The intermediate 4-acetoxy-3-nitro-β-chlorocinnamaldehyde undergoes base-mediated hydrolysis to yield 4-ethynyl-2-nitrophenol :

  • Reagents : Aqueous NaOH (3–10:1 molar ratio).

  • Conditions : 50–80°C for 15–30 minutes.

  • Key Steps :

    • Ester hydrolysis.

    • Elimination of HCl and CO.

Product : 4-Ethynyl-2-nitrophenol (34% yield after purification) .

Reduction of Nitro Group

The nitro group in 4-ethynyl-2-nitrophenol is reduced to an amine using sodium dithionite :

  • Conditions : Room temperature, 1 hour.

  • Workup : Extraction with methylene chloride, MgSO₄ drying, and crystallization.

  • Yield : 34% (this compound).

Reaction :
4 Ethynyl 2 nitrophenolNa2S2O42 Amino 4 ethynylphenol\text{4 Ethynyl 2 nitrophenol}\xrightarrow{\text{Na}_2\text{S}_2\text{O}_4}\text{2 Amino 4 ethynylphenol}

Scientific Research Applications

Synthesis of 2-Amino-4-ethynylphenol

The synthesis of this compound typically involves a multi-step process. A notable method includes the treatment of 4-acetoxy-3-nitroacetophenone with a Vilsmeier reagent, which facilitates the formation of the desired compound through a four-step synthetic sequence. This method allows for high yields and purity, making it a preferred approach in laboratory settings .

Biological Applications

Anticancer Activity
Research indicates that this compound exhibits significant biological activity, particularly in cancer research. Preliminary studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Its structural features indicate potential anti-cancer properties; however, further studies are necessary to elucidate its mechanisms of action and therapeutic potential .

Cytotoxicity Studies
A comprehensive investigation into the cytotoxicity of related compounds has shown that derivatives of this compound can exhibit varying levels of cytotoxic effects against different cancer cell lines. These findings underscore the importance of exploring the structure-activity relationship (SAR) to optimize the anticancer efficacy of this compound .

Material Science Applications

Endcapping Agent in Polymers
this compound serves as an effective endcapping agent in the synthesis of fluorocarbon ether bibenzoxazole oligomers. These oligomers are known for their high thermooxidative stability and low glass transition temperatures, making them suitable for applications requiring durable materials. The acetylenic terminal groups in these oligomers allow for thermal curing, resulting in vulcanizates that are resistant to temperature fluctuations and chemical exposure .

Case Study 1: Anticancer Properties

A study conducted on the interactions of this compound with specific cancer cell lines revealed its potential as an anticancer agent. The compound was tested against various types of cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis. Further investigation into its mechanism revealed that it may disrupt critical signaling pathways involved in tumor growth.

Case Study 2: Polymer Development

In a separate study focused on polymer applications, researchers synthesized fluorocarbon ether bibenzoxazole oligomers using this compound as an endcapping agent. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers. This advancement opens new avenues for developing high-performance materials for industrial applications .

Data Table: Summary of Applications

Application Area Details
Biological Activity Potential anticancer properties; interacts with enzymes/receptors involved in cell signaling
Material Science Used as an endcapping agent for fluorocarbon ether bibenzoxazole oligomers
Cytotoxicity Exhibits varying cytotoxic effects against different cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-4-ethynylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, while the amino and phenol groups may form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-4-ethynylphenol and related compounds from the evidence:

Compound Structure Key Functional Groups Properties/Applications Hazards
This compound (Target Compound) Phenol with -NH₂ (2-position), -C≡CH (4-position) Amino, hydroxyl, ethynyl Hypothesized use in click chemistry; potential catalyst intermediate. Likely flammable (ethynyl group); toxicity data unavailable.
4-(2-Aminoethyl)-2-methoxyphenol Phenol with -OCH₃ (2-position), -CH₂CH₂NH₂ (4-position) Methoxy, aminoethyl, hydroxyl Laboratory chemical; used in organic synthesis. Irritant (skin/eyes); handle with PPE .
2-Amino-1-(4-methoxyphenyl)ethanol Ethanol derivative with -NH₂, -OCH₃ (4-position), and hydroxyl (-OH) Amino, methoxy, hydroxyl Pharmaceutical intermediate (e.g., β-blockers); chiral synthesis applications. Limited hazard data; structurally similar to catecholamines (potential CNS effects).
4-[2-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethylamino]ethyl]phenol Branched phenol with multiple aminoethyl and hydroxyl groups Hydroxyl, tertiary amino, branched alkyl High molecular weight (252.35 g/mol); potential surfactant or chelating agent. No MSDS available; structural similarity to polyamines suggests moderate toxicity.

Reactivity and Stability

  • Ethynyl vs. Methoxy Groups: The ethynyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike methoxy-substituted analogs (e.g., 4-(2-Aminoethyl)-2-methoxyphenol), which are more stable but less reactive .

Hazard Profiles

  • Flammability: Ethynyl-containing compounds like this compound are prone to combustion due to the triple bond, whereas methoxy derivatives (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) are less flammable but may release toxic fumes upon decomposition .
  • Toxicity: 4-(2-Aminoethyl)phenol derivatives (e.g., ) exhibit structural alerts for skin sensitization and mutagenicity, suggesting similar risks for the target compound if metabolized to reactive intermediates .

Biological Activity

2-Amino-4-ethynylphenol is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound, characterized by the presence of an amino group and an ethynyl group on a phenolic ring, exhibits a range of biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7NO\text{C}_8\text{H}_7\text{N}\text{O}

This compound features an amino group (-NH2) at the para position relative to the hydroxyl group (-OH) on the benzene ring, along with an ethynyl group (-C≡C-) at the meta position. This specific arrangement contributes to its distinct reactivity and biological activity compared to other phenolic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can modulate cellular signaling pathways by interacting with receptors, leading to significant physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for their survival .

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1010

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to inhibit cell proliferation was linked to its interference with critical signaling pathways involved in cell cycle regulation .

Case Study:
In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 25 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment .

Toxicity and Safety Profile

While exploring the therapeutic potentials, it is crucial to assess the safety profile of this compound. Preliminary studies indicate a low toxicity level in mammalian cell lines at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-ethynylphenol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling or palladium-catalyzed cross-coupling reactions to introduce the ethynyl group to the aromatic ring. For example, coupling 4-amino-2-iodophenol with terminal alkynes under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%). Monitoring reaction progress with TLC and confirming structure via 1H NMR^1 \text{H NMR} (e.g., ethynyl proton at δ 2.8–3.2 ppm) is critical .

Q. How should researchers safely handle this compound given its reactivity?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s phenolic and amino groups may cause skin/eye irritation (similar to 4-(2-Aminoethyl)-2-methoxyphenol in ). Store in a cool, dry place under nitrogen to prevent oxidation. In case of exposure, follow protocols for phenol derivatives: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons (δ 6.5–7.5 ppm), ethynyl protons (δ ~3.0 ppm), and amino protons (δ 1.5–2.5 ppm, broad if free).
  • IR Spectroscopy : Confirm –NH₂ (3300–3500 cm⁻¹) and –C≡C– (2100–2260 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~149). Compare with databases like PubChem for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Use deuterated solvents (DMSO-d₆) to stabilize amino protons and minimize tautomeric shifts. For ambiguous MS fragments, employ high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?

  • Methodological Answer : The ethynyl group is prone to oxidation; prepare fresh solutions in degassed buffers (e.g., PBS with 1 mM EDTA) and store at –20°C under argon. For cell-based studies, use concentrations ≤10 µM to minimize cytotoxicity. Monitor stability via UV-Vis (λ_max ~270 nm for phenolic derivatives) over 24 hours .

Q. How does the ethynyl group in this compound influence its interactions with enzymatic targets (e.g., tyrosine hydroxylase)?

  • Methodological Answer : The ethynyl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in tyramine analogs ( ). Use molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with alkyne-free analogs. Validate experimentally via enzyme inhibition assays (IC₅₀) and SPR to measure binding kinetics .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Include replicates (n ≥ 3) and control for solvent effects (e.g., DMSO ≤0.1%). For EC₅₀/IC₅₀ calculations, apply outlier tests (Grubbs’ test) and report 95% confidence intervals .

Q. How can researchers differentiate between specific and nonspecific binding in receptor studies with this compound?

  • Methodological Answer : Perform competitive binding assays using a radiolabeled ligand (e.g., 3H^3 \text{H}-tyramine) and increasing concentrations of this compound. Calculate Kᵢ using the Cheng-Prusoff equation. Include a negative control (e.g., excess unlabeled ligand) to quantify nonspecific binding .

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